Ethyl 7-chloro-2-oxoheptanoate
Overview
Description
Ethyl 7-chloro-2-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, including cilastatin, which is a renal dehydropeptidase inhibitor . This compound is known for its role in prolonging the effectiveness of other drugs by inhibiting cytochrome P450 enzymes .
Mechanism of Action
Target of Action
Ethyl 7-chloro-2-oxoheptanoate is primarily used as a key starting material in the synthesis of Cilastatin . Cilastatin is a pharmaceutical developed by Merck & Co., which acts as an inhibitor of the renal dehydropeptidase enzyme .
Mode of Action
It is known that it is used in the synthesis of cilastatin . Cilastatin inhibits the renal dehydropeptidase enzyme, which prevents the metabolism of certain drugs in the kidneys, thereby prolonging their effectiveness .
Biochemical Pathways
As a precursor to cilastatin, it indirectly influences the pathways associated with the metabolism of drugs in the kidneys .
Result of Action
Its derivative, cilastatin, acts to inhibit the renal dehydropeptidase enzyme, thereby preventing the metabolism of certain drugs in the kidneys and prolonging their effectiveness .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-chloro-2-oxoheptanoate can be synthesized through multiple methods. One common method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate to produce the crude product, which is further purified to obtain this compound .
Another method involves the nucleophilic substitution reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). The resulting 6-chloroacetyl cyanide is then hydrolyzed and subjected to another nucleophilic substitution reaction to yield this compound .
Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes but on a larger scale. The process is optimized for high yield, low cost, and minimal side reactions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-2-oxoheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Typically performed using aqueous acid or base.
Condensation Reactions: Often involve reagents like diethyl oxalate and catalysts such as magnesium
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Produces 7-chloro-2-oxoheptanoic acid and ethanol.
Condensation Reactions: Forms more complex organic compounds
Scientific Research Applications
Ethyl 7-chloro-2-oxoheptanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme inhibition, particularly cytochrome P450 enzymes.
Medicine: Integral in the synthesis of cilastatin, which is used to prolong the effectiveness of antibiotics by inhibiting renal dehydropeptidase
Industry: Employed in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Ethyl 7-chloro-2-oxoheptanoate can be compared with other similar compounds such as:
- Ethyl 6,8-dichloro-7-oxooctanoate
- Ethyl 4-acetyl-5-oxohexanoate
- Ethyl (3-chloroanilino)(oxo)acetate
Uniqueness: this compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of cilastatin. Its ability to inhibit cytochrome P450 enzymes and prolong the effectiveness of other drugs sets it apart from similar compounds .
Properties
IUPAC Name |
ethyl 7-chloro-2-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLIIMRHGRCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057833 | |
Record name | Ethyl 7-chloro-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78834-75-0 | |
Record name | Heptanoic acid, 7-chloro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78834-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-chloro-2-oxoheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078834750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-chloro-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-chloro-2-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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